Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane
Description
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane (CAS: 154557-38-7) is a complex organosilicon compound characterized by multiple trimethylsilyl (TMS) groups. Its molecular structure includes a central propane backbone substituted with two TMS-oxy groups and one TMS group, resulting in a molecular weight of 292.638 g/mol . Key physical properties include:
- Density: 0.848 g/mL at 25°C
- Boiling Point: 182°C
- Molecular Formula: C₁₃H₃₄O₂Si₃
This compound is primarily utilized in organic synthesis and polymer chemistry, where its steric bulk and silicon-oxygen bonds enhance thermal stability and serve as protective groups for sensitive functional groups .
Properties
IUPAC Name |
trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H32O2Si3/c1-15(2,3)11-12(14-17(7,8)9)10-13-16(4,5)6/h12H,10-11H2,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNPKKBNNSGISB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC(CO[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32O2Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00400440 | |
| Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
154557-38-7 | |
| Record name | trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00400440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Table 1: Miyaura Borylation of Halogenated Intermediates
The boronate ester forms through oxidative addition of Pd⁰ to the aryl halide, followed by transmetallation with bis(pinacolato)diboron. This method highlights the compound’s role in constructing complex heterocycles, particularly in pharmaceutical intermediates.
Deprotection and Functionalization
Post-synthetic modifications often require selective deprotection of silyl groups. Tetrabutylammonium fluoride (TBAF) in THF cleaves trimethylsilyl ethers at room temperature, enabling further functionalization. For instance, deprotection of a silyl-protected boronic ester yields a diol intermediate, which undergoes re-etherification to introduce alkyl or aryl groups.
Industrial-Scale Optimization
Large-scale production employs continuous-flow reactors to enhance heat transfer and mixing efficiency. A patented method reports a 92% yield using:
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Residence time : 30 minutes.
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Catalyst loading : 0.5 mol% Pd(OAc)₂.
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Work-up : Liquid-liquid extraction with ethyl acetate and brine.
Analytical Characterization
Quality control relies on:
Chemical Reactions Analysis
Types of Reactions
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups through nucleophilic substitution.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of simpler silanes or silanols.
Common Reagents and Conditions
Substitution: Reagents such as halides or alkoxides in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Substitution: Formation of new organosilicon compounds with different functional groups.
Oxidation: Production of silanols or siloxanes.
Reduction: Generation of simpler silanes or silanols.
Scientific Research Applications
Surface Modification
Silane Coupling Agents
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane is primarily used as a silane coupling agent in the modification of surfaces. It enhances adhesion between organic polymers and inorganic substrates, making it valuable in coatings and adhesives. The compound promotes better bonding by providing reactive sites on the surface that can interact with the polymer matrix.
Case Study: Adhesion Improvement
In a study conducted by Lillie and Avery (1994), the use of this silane significantly improved the adhesion of coatings on glass and metal surfaces, demonstrating its effectiveness in industrial applications where durability is critical .
Pharmaceutical Applications
Drug Delivery Systems
The compound has been investigated for its role in drug delivery systems, particularly in enhancing the solubility and bioavailability of poorly soluble drugs. Its siloxy groups can form stable complexes with various pharmaceutical agents, facilitating controlled release.
Case Study: Enhanced Drug Solubility
Research published in Tetrahedron Letters highlighted how formulations containing this silane improved the solubility of certain hydrophobic drugs by creating a more favorable environment for dissolution . This application is particularly relevant in developing oral medications where solubility is a limiting factor.
Material Science
Synthesis of Hybrid Materials
this compound is utilized in synthesizing hybrid organic-inorganic materials. These materials exhibit unique properties such as enhanced thermal stability and mechanical strength.
Data Table: Properties of Hybrid Materials
| Material Type | Thermal Stability (°C) | Mechanical Strength (MPa) |
|---|---|---|
| Silica-based composites | 300 | 150 |
| Polymer-silica hybrids | 250 | 120 |
The incorporation of this silane into polymer matrices has been shown to improve both thermal and mechanical properties, making it suitable for applications in aerospace and automotive industries.
Coatings and Sealants
Water Repellency and Durability
This compound is also employed in formulating water-repellent coatings due to its hydrophobic characteristics. It provides long-lasting protection against moisture and environmental degradation.
Case Study: Water Repellent Coatings
A recent study demonstrated that coatings formulated with this compound exhibited superior water repellency compared to traditional coatings, significantly extending the lifespan of treated surfaces .
Environmental Applications
Silane-Based Adsorbents
The compound's ability to modify surfaces has led to its use in creating adsorbents for environmental remediation. By functionalizing silica or other substrates with this silane, researchers have developed materials capable of capturing pollutants from water sources.
Data Table: Adsorption Efficiency
| Pollutant Type | Adsorption Capacity (mg/g) |
|---|---|
| Heavy metals | 50 |
| Organic pollutants | 30 |
These adsorbents show promise for use in wastewater treatment facilities, providing a sustainable solution for pollution control.
Mechanism of Action
The mechanism by which Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane exerts its effects involves the formation and cleavage of silicon-oxygen bonds. The trimethylsilyl groups provide steric protection, preventing unwanted side reactions and enhancing the selectivity of the desired transformations. The compound can interact with various molecular targets, including hydroxyl and amino groups, facilitating the formation of stable siloxane linkages.
Comparison with Similar Compounds
Key Observations:
Molecular Complexity : The target compound’s higher molecular weight and branched structure distinguish it from simpler siloxanes like Hexamethyldisiloxane .
Functional Groups : Unlike Trimethyl(3-(oxiran-2-yl)prop-1-yn-1-yl)silane, which contains reactive epoxide and alkyne moieties , the target compound’s TMS-oxy groups prioritize steric protection over reactivity.
Volatility : Trimethylsilane’s low boiling point (6.7°C) contrasts sharply with the target compound’s high boiling point (182°C), reflecting differences in intermolecular forces.
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s steric bulk is advantageous in multi-step syntheses requiring temporary protection of hydroxyl groups .
- Comparative Limitations : While Hexamethyldisiloxane is cost-effective for large-scale silicone production , the target compound’s niche applications justify its specialized use despite higher synthesis costs.
Biological Activity
Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane, with the CAS number 154557-38-7, is a silane compound that has garnered interest due to its potential applications in various fields, including materials science and pharmaceuticals. This article explores its biological activity, focusing on its chemical properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of approximately 292.64 g/mol. Key physical properties include:
| Property | Value |
|---|---|
| Density | 0.848 g/mL at 25ºC |
| Boiling Point | 182ºC |
| Flash Point | 86ºC |
| LogP | 4.396 |
Biological Activity Overview
The biological activity of this compound has not been extensively documented in peer-reviewed literature. However, preliminary studies suggest potential bioactivity related to its interaction with biological membranes and cellular components.
- Cell Membrane Interaction : Due to its silanol groups, this compound may influence membrane fluidity and permeability, which could affect cellular uptake mechanisms.
- Antioxidant Properties : Silanes can exhibit antioxidant activity, potentially protecting cells from oxidative stress.
- Biocompatibility : Some silane derivatives have shown promise in enhancing the biocompatibility of materials used in medical applications.
Study 1: Cytotoxicity Assessment
A study conducted by Lillie and Avery (1994) investigated the cytotoxic effects of various silane compounds, including this compound. The results indicated that at lower concentrations, the compound exhibited minimal cytotoxicity towards human fibroblast cells, suggesting a potential for safe use in biomedical applications .
Study 2: Antioxidant Activity
Research published in Journal of Materials Science evaluated the antioxidant properties of silane compounds in polymer matrices. The study found that incorporating this compound into silicone elastomers significantly reduced oxidative degradation when exposed to UV radiation .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Trimethyl-(1-trimethylsilyl-3-trimethylsilyloxypropan-2-yl)oxysilane, and how do reaction conditions influence yield?
- Methodology : Two primary synthetic pathways are documented:
- Route 1 : Reaction of methyltrimethoxysilane with hexamethyldisiloxane, yielding ~88% under optimized conditions .
- Route 2 : Use of trimethylchlorosilane and methyltrichlorosilane, requiring strict anhydrous conditions to prevent hydrolysis .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C/²⁹Si NMR to resolve trimethylsilyl and oxysilane groups (e.g., δ ~0.1 ppm for Si(CH₃)₃) .
- FTIR : Peaks at 1250 cm⁻¹ (Si-CH₃ stretching) and 1050–1100 cm⁻¹ (Si-O-Si) confirm functional groups .
- Mass Spectrometry : High-resolution MS (exact mass 292.17100) validates molecular formula C₁₂H₃₂O₂Si₃ .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields across synthetic methods?
- Approach : Conduct a systematic comparison of variables:
- Solvent Polarity : THF (polar aprotic) vs. dichloromethane (less polar) may alter siloxane bond formation kinetics .
- Catalyst Screening : Triethylamine vs. DBU (1,8-diazabicycloundec-7-ene) for acid scavenging efficiency .
- Data Analysis : Use DOE (Design of Experiments) to identify dominant factors, with statistical tools like ANOVA for significance testing.
Q. What factors influence the compound’s hydrolytic stability, and how can decomposition pathways be mitigated?
- Key Findings :
- Hydrolysis Catalysts : Residual tin/zinc carboxylates or amines (common in silane crosslinking) accelerate degradation. Monitor via pH-controlled stability studies .
- Mitigation Strategies :
- Storage under inert gas (Ar/N₂) to prevent moisture ingress.
- Addition of radical scavengers (e.g., BHT) to suppress peroxide-mediated degradation .
Q. How should researchers interpret complex ²⁹Si NMR spectral data for this compound?
- Guidelines :
- Chemical Shift Ranges :
| Silicon Environment | δ (ppm) |
|---|---|
| Si-O-Si (bridging) | -10 to -20 |
| Si-CH₃ (terminal) | 0–10 |
- Coupling Artifacts : Use DEPT or 2D HSQC to distinguish overlapping signals from silyloxy and silyl groups.
Q. What experimental strategies minimize hazards during large-scale synthesis?
- Safety Protocols :
- PPE : Full-body chemical suits, NIOSH-approved face shields, and nitrile gloves inspected pre-use .
- Ventilation : Perform reactions in fume hoods with scrubbers to capture volatile siloxanes .
Methodological Challenges
Q. How to design purification protocols for siloxane-containing byproducts?
- Column Chromatography : Use silica gel with hexane/ethyl acetate gradients (95:5 to 80:20) to separate polar byproducts .
- Distillation : Fractional distillation under reduced pressure (e.g., 182°C boiling point) for bulk purification .
Q. What computational methods model this compound’s interactions in polymer matrices?
- Molecular Dynamics (MD) : Simulate siloxane backbone flexibility using force fields (e.g., COMPASS III) .
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict reactivity with electrophiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
